Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate
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Overview
Description
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a complex organic compound with the molecular formula C24H29NO5 and a molecular weight of 411.502 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to an acrylamide moiety substituted with methoxy and pentyloxy groups on the phenyl ring.
Preparation Methods
The synthesis of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the acrylamide intermediate, which is then coupled with the benzoate ester under specific reaction conditions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of electron-donating groups like methoxy and pentyloxy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The pathways involved often depend on the specific application and target of interest.
Comparison with Similar Compounds
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((3-(4-methoxyphenyl)acryloyl)amino)benzoate: Lacks the pentyloxy group, which may affect its hydrophobic interactions and overall activity.
Methyl 2-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Biological Activity
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a synthetic compound belonging to the class of cinnamic acid derivatives. Its unique structure, characterized by the presence of methoxy and pentyloxy groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H29NO5
- Molecular Weight : 411.49 g/mol
- CAS Number : 302550-25-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert anticancer and anti-inflammatory effects by inhibiting certain enzymes involved in cell proliferation and inflammatory pathways. For instance:
- Anticancer Activity : The compound may inhibit the proliferation of cancer cells by interfering with signaling pathways associated with tumor growth.
- Anti-inflammatory Activity : It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
- Enzyme Activity Modulation : Research indicated that this compound acts as a selective COX-2 inhibitor, which could provide therapeutic benefits in conditions where inflammation is a key factor.
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H29NO5/c1-4-6-7-16-30-21-14-8-18(17-22(21)28-3)9-15-23(26)25-20-12-10-19(11-13-20)24(27)29-5-2/h8-15,17H,4-7,16H2,1-3H3,(H,25,26)/b15-9+ |
InChI Key |
YBVJVSALSNYMNL-OQLLNIDSSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
Origin of Product |
United States |
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